molecular formula C16H20N4S3 B11060192 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11060192
M. Wt: 364.6 g/mol
InChI Key: LGLRSRFGBNKWKZ-UHFFFAOYSA-N
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Description

5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of adamantane, thiazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the adamantyl-thiazole intermediate. This intermediate is then reacted with thiadiazole derivatives under specific conditions to form the final compound. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various bases .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings .

Scientific Research Applications

5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine apart is the presence of the adamantyl group, which imparts unique steric and electronic properties. This can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C16H20N4S3

Molecular Weight

364.6 g/mol

IUPAC Name

5-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H20N4S3/c17-14-19-20-15(23-14)22-8-12-7-21-13(18-12)16-4-9-1-10(5-16)3-11(2-9)6-16/h7,9-11H,1-6,8H2,(H2,17,19)

InChI Key

LGLRSRFGBNKWKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NN=C(S5)N

Origin of Product

United States

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